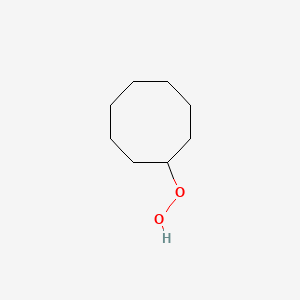
Hydroperoxide, cyclooctyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, cyclooctyl is an organic peroxide with the molecular formula C₈H₁₆O₂ It is a derivative of cyclooctane, where one hydrogen atom is replaced by a hydroperoxide group (-OOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroperoxide, cyclooctyl can be synthesized through the oxidation of cyclooctane. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. For example, polyoxometalate catalysts have been used to achieve high selectivity and conversion rates . The reaction typically takes place in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) and requires careful control of the H₂O₂/cyclooctane molar ratio to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. The choice of catalyst and reaction conditions is crucial to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, cyclooctyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclooctanone and cyclooctanol.
Reduction: It can be reduced to cyclooctanol using reducing agents such as triphenylphosphine.
Decomposition: It can decompose to form cyclooctane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Triphenylphosphine.
Catalysts: Polyoxometalates, metalloporphyrins, and metallophthalocyanines.
Major Products Formed
Cyclooctanone: Formed through oxidation.
Cyclooctanol: Formed through reduction or partial oxidation.
Cyclooctane: Formed through decomposition.
Applications De Recherche Scientifique
Hydroperoxide, cyclooctyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biological Studies: It serves as a model compound to study lipid peroxidation and oxidative stress in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for other functionalized cyclooctane derivatives.
Mécanisme D'action
The mechanism of action of hydroperoxide, cyclooctyl involves the formation of free radicals. Upon decomposition, it generates cyclooctyl radicals and oxygen radicals, which can initiate chain reactions in organic substrates . These radicals can further react with other molecules, leading to oxidation or polymerization processes. The presence of catalysts can significantly influence the reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
Hydroperoxide, cyclooctyl can be compared with other hydroperoxides and cyclic peroxides:
Cyclohexyl Hydroperoxide: Similar in structure but derived from cyclohexane.
tert-Butyl Hydroperoxide: A commonly used hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Derived from cumene, it is used in the production of phenol and acetone.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form free radicals make it valuable in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development.
Propriétés
Numéro CAS |
5130-47-2 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
hydroperoxycyclooctane |
InChI |
InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 |
Clé InChI |
DTMZBUVZQPKYDT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


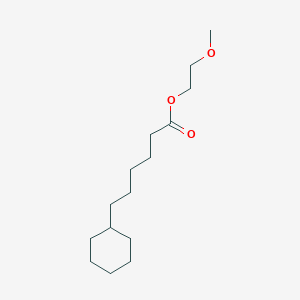
![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
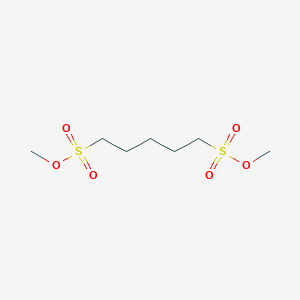

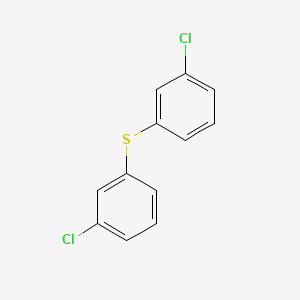

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
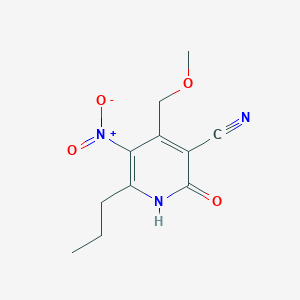
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
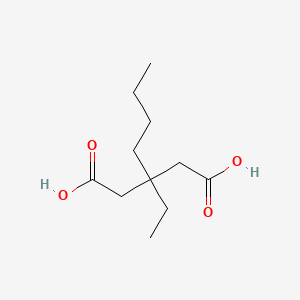
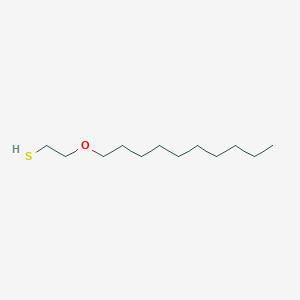
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)

